N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide
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Overview
Description
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product is then reacted with 2-ethoxybenzoyl chloride to yield the final compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiviral effects . The exact molecular pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and protein function.
Comparison with Similar Compounds
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide can be compared with other thiadiazole derivatives, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral activity.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Exhibits antitubercular activity.
1,3,4-Thiadiazole sulfonamides: Possess a wide range of biological activities, including antifungal and antibacterial properties.
This compound stands out due to its unique combination of antimicrobial, antiviral, and potential anticancer properties, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C18H16ClN3O2S |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |
InChI |
InChI=1S/C18H16ClN3O2S/c1-2-24-15-6-4-3-5-14(15)17(23)20-18-22-21-16(25-18)11-12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3,(H,20,22,23) |
InChI Key |
OSFCMFRSJANIAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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